molecular formula C22H18N6OS2 B10870476 1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

Cat. No.: B10870476
M. Wt: 446.6 g/mol
InChI Key: ZDYTUHYGOPAUIE-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound It features a benzothiazole ring fused with a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is further substituted with a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through the reaction of 2-mercaptoaniline with acid chlorides . Subsequent steps involve the construction of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process . Additionally, the use of automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H18N6OS2

Molecular Weight

446.6 g/mol

IUPAC Name

2-[[10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C22H18N6OS2/c1-13-14(2)27(10-15-6-5-9-29-15)20-19(13)21-25-18(26-28(21)12-23-20)11-30-22-24-16-7-3-4-8-17(16)31-22/h3-9,12H,10-11H2,1-2H3

InChI Key

ZDYTUHYGOPAUIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)CC6=CC=CO6)C

Origin of Product

United States

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